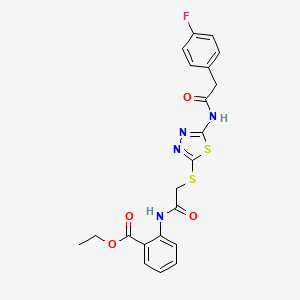

Ethyl 2-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

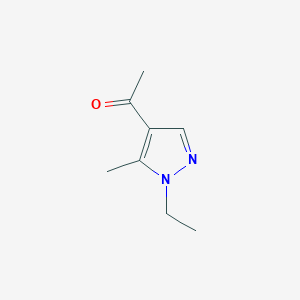

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a thiadiazole ring, and a fluorophenyl group . These functional groups could potentially give the compound unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the thiadiazole ring could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group could increase its overall polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds incorporating a thiadiazole moiety, similar in structure to the specified compound, have been synthesized for various applications, including the creation of innovative heterocycles. These heterocycles show potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The synthesis process involves using precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to create diverse heterocyclic compounds, demonstrating the versatility of thiadiazole derivatives in chemical synthesis (Fadda et al., 2017).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural features with the target compound, have been investigated as glutaminase inhibitors. These inhibitors hold therapeutic potential in cancer treatment by attenuating the growth of tumor cells, such as in lymphoma B cells. This research highlights the role of thiadiazole derivatives in the development of new pharmacological agents with improved solubility and potency (Shukla et al., 2012).

Material Science and Electrochemistry

Derivatives of ethyl benzoate, including those with thiadiazole units, have been synthesized and evaluated for their electrochemical and electrochromic properties. These compounds are used in the development of novel materials for applications in electronics and energy storage. The introduction of acceptor groups and copolymerization with other monomers can lead to materials with desirable optical and electronic properties (Hu et al., 2013).

Antimicrobial Agents

New quinazolines, incorporating thiadiazole structures similar to the compound , have been synthesized as potential antimicrobial agents. These compounds exhibit activity against various bacteria and fungi, indicating the potential of thiadiazole derivatives in developing new antimicrobial treatments (Desai et al., 2007).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the exact target and the nature of the interaction.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound could have a range of potential effects at the molecular and cellular levels.

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[[5-[[2-(4-fluorophenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O4S2/c1-2-30-19(29)15-5-3-4-6-16(15)23-18(28)12-31-21-26-25-20(32-21)24-17(27)11-13-7-9-14(22)10-8-13/h3-10H,2,11-12H2,1H3,(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZSRAPEFGSXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904116.png)

![7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2904117.png)

![N-(sec-butyl)-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2904118.png)

![N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2904127.png)

![8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2904130.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2904132.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![7-tert-butyl-2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2904136.png)